molecular formula C13H18N2O B7780296 4-Benzyl-1-piperidinecarboxamide CAS No. 31252-58-1

4-Benzyl-1-piperidinecarboxamide

Cat. No. B7780296
CAS RN: 31252-58-1
M. Wt: 218.29 g/mol
InChI Key: ABPLJBPWZQTCLB-UHFFFAOYSA-N
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Description

4-Benzyl-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyl-1-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-1-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Benzyl-1-piperidinecarboxamide involves the reaction of benzylamine with piperidine-4-carboxylic acid followed by coupling with a suitable coupling agent.

Starting Materials
Benzylamine, Piperidine-4-carboxylic acid, Coupling agent (e.g. EDC, HATU, DIC)

Reaction
Step 1: Benzylamine is reacted with piperidine-4-carboxylic acid in the presence of a suitable solvent (e.g. DMF, DMSO) and a coupling agent (e.g. EDC, HATU, DIC) to form 4-Benzyl-1-piperidinecarboxylic acid., Step 2: The carboxylic acid group of 4-Benzyl-1-piperidinecarboxylic acid is activated using a suitable coupling agent (e.g. EDC, HATU, DIC) and reacted with an amine (e.g. ammonia, methylamine) to form 4-Benzyl-1-piperidinecarboxamide., Step 3: The product is purified using standard techniques such as recrystallization or column chromatography.

properties

IUPAC Name

4-benzylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPLJBPWZQTCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185184
Record name 1-Piperidinecarboxamide, 4-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylpiperidine-1-carboxamide

CAS RN

31252-58-1
Record name 1-Piperidinecarboxamide, 4-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinecarboxamide, 4-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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